4-Nitro-1h-pyrazole-3-carbonyl chloride

Description

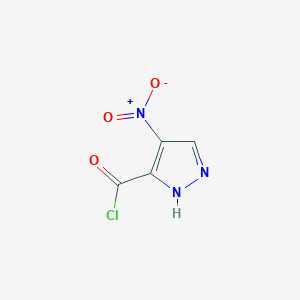

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBGKBIWPRUUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Nitro 1h Pyrazole 3 Carbonyl Chloride

Strategic Approaches to the 4-Nitro-1H-pyrazole Core Synthesis

The construction of the 4-nitro-1H-pyrazole core is a critical first step. The primary strategies involve the synthesis of a pyrazole (B372694) ring followed by nitration.

One common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. For the synthesis of the precursor to the target molecule, 1H-pyrazole-3-carboxylic acid, a suitable β-ketoester can be reacted with hydrazine hydrate.

Once the pyrazole ring is formed, the introduction of the nitro group at the C4 position is typically achieved through electrophilic nitration. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure selective nitration at the desired position and to avoid the formation of byproducts. For instance, the nitration of pyrazole itself under severe conditions with a nitrating mixture (HNO₃ + H₂SO₄) can yield 4-nitropyrazole google.com. Patents have described processes for the preparation of 4-nitropyrazoles from various starting materials, highlighting the industrial relevance of these compounds googleapis.comdergipark.org.tr.

An alternative approach involves the use of a pre-functionalized starting material where the nitro group is already incorporated. However, the direct synthesis of the 4-nitro-1H-pyrazole ring from acyclic precursors is less common.

A summary of typical nitration conditions for pyrazole is presented in the table below.

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| Pyrazole | HNO₃ / H₂SO₄ | Severe conditions | 4-Nitropyrazole | google.com |

| 1-Phenylpyrazole | Nitrating acid | - | 1-Phenyl-4-nitropyrazole | dergipark.org.tr |

Functionalization Reactions for Carbonyl Chloride Moiety Introduction

The conversion of the carboxylic acid group at the C3 position of the 4-nitro-1H-pyrazole ring into a carbonyl chloride is a crucial functionalization step. This transformation is typically achieved using standard chlorinating agents. The precursor, 4-nitro-1H-pyrazole-3-carboxylic acid, is essential for this step.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired reaction conditions and the sensitivity of the substrate.

Using Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the product organic-chemistry.orggoogleapis.com. The reaction can be performed neat or in an inert solvent. A publication by DergiPark describes the conversion of a pyrazole carboxylic acid derivative into its acid chloride form using an excess of SOCl₂ at room temperature for 24 hours dergipark.org.tr.

Using Oxalyl Chloride: Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF) google.com. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous.

A general representation of the conversion of 4-nitro-1H-pyrazole-3-carboxylic acid to the corresponding carbonyl chloride is shown below:

Reaction Scheme: Conversion of 4-nitro-1H-pyrazole-3-carboxylic acid to 4-nitro-1H-pyrazole-3-carbonyl chloride.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, optimization of the reaction conditions is paramount.

While the reaction with thionyl chloride can proceed without a catalyst, the use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. For reactions involving oxalyl chloride, DMF is a commonly used catalyst. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid.

The choice of solvent is critical for both the nitration and the chlorination steps. For the nitration of pyrazole, concentrated sulfuric acid often serves as both the solvent and the catalyst.

For the conversion of the carboxylic acid to the acyl chloride, inert aprotic solvents are typically used to prevent unwanted side reactions. Common choices include:

Dichloromethane (DCM): A versatile solvent for reactions with oxalyl chloride due to its inertness and ease of removal.

Toluene or Xylene: These can be used for reactions at higher temperatures, for example, when using thionyl chloride. A European patent describes a reaction where a pyrazole carboxylic acid is dissolved in benzene, and thionyl chloride is added, followed by refluxing the mixture.

Neat (no solvent): Reactions with thionyl chloride can sometimes be carried out without a solvent, using the reagent in excess.

The selection of the solvent can influence the reaction rate, temperature control, and the ease of product isolation.

Temperature:

Nitration: The nitration of pyrazoles is an exothermic reaction and requires careful temperature control to prevent over-nitration and the formation of undesired isomers. The reaction is often carried out at reduced temperatures initially and then allowed to proceed at room temperature or slightly elevated temperatures.

Acyl Chloride Formation: The conversion of carboxylic acids to acyl chlorides is typically performed at room temperature or with gentle heating (reflux) to drive the reaction to completion. The specific temperature depends on the reactivity of the substrate and the chlorinating agent used. For instance, reactions with oxalyl chloride are often run at room temperature, while those with thionyl chloride may require refluxing.

Pressure: For both laboratory and industrial-scale synthesis, these reactions are typically carried out at atmospheric pressure. The gaseous byproducts from the chlorination step are usually vented through a scrubbing system to neutralize the acidic gases.

Green Chemistry Principles Applied to Synthetic Method Development

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing interest. While the traditional methods for the synthesis of this compound involve hazardous reagents and solvents, efforts are being made to develop more environmentally benign alternatives.

Catalysis: The use of solid acid catalysts for nitration instead of stoichiometric amounts of sulfuric acid can reduce waste and allow for easier catalyst recovery and reuse.

Solvent Selection: Exploring the use of greener solvents or solvent-free reaction conditions can significantly reduce the environmental impact. For instance, a Chinese patent describes the use of concentrated hydrochloric acid and hydrogen peroxide for the chlorination of a pyrazole derivative as a greener alternative to sulfonic acid chloride.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. The reactions for acyl chloride formation with thionyl chloride and oxalyl chloride have good atom economy as the byproducts are volatile gases.

Future research in this area will likely focus on developing catalytic, solvent-free, and more energy-efficient methods for the synthesis of this compound and related compounds.

Reactivity and Mechanistic Investigations of 4 Nitro 1h Pyrazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 4-Nitro-1H-pyrazole-3-carbonyl chloride stems from the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives towards nucleophilic attack. The reaction proceeds via a characteristic addition-elimination mechanism, where a nucleophile initially adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a new carbonyl compound masterorganicchemistry.comlibretexts.orglibretexts.org.

The reaction of pyrazole-3-carbonyl chlorides with primary and secondary amines, known as aminolysis, is a robust method for the synthesis of pyrazole-3-carboxamides. These products are of significant interest in medicinal chemistry due to their presence in various biologically active molecules nih.govnih.gov. The reaction typically involves treating the acyl chloride with an amine in an appropriate solvent, often in the presence of a base to neutralize the HCl byproduct researchgate.net. The high reactivity of the acyl chloride allows these reactions to proceed under mild conditions, accommodating a wide range of amine nucleophiles, including aliphatic, aromatic, and heterocyclic amines nih.govresearchgate.net.

Table 1: Examples of Aminolysis with Pyrazole-3-carbonyl Chloride Analogues Note: The following examples utilize different substituted pyrazole-3-carbonyl chlorides to illustrate the general reactivity pathway.

| Acyl Chloride Substrate | Amine Nucleophile | Product | Reference |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Various sulfonamide derivatives | N-Sulfonyl-pyrazole-3-carboxamides | nih.gov |

| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Various aliphatic and aromatic amines | Corresponding 1H-pyrazole-3-carboxamide derivatives | researchgate.net |

| 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chloride | Butyl amine | N-Butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide |

Pyrazole-3-carbonyl chlorides readily react with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding pyrazole-3-carboxylates (esters). This esterification process is a fundamental transformation that leverages the high electrophilicity of the acyl chloride eurekaselect.comresearchgate.net. The reaction is typically carried out by mixing the acyl chloride with the desired alcohol or phenol, sometimes in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl. This method is highly efficient for creating a diverse range of pyrazole (B372694) esters researchgate.net.

Table 2: Examples of Alcoholysis with Pyrazole-3-carbonyl Chloride Analogues Note: The following examples utilize different substituted pyrazole-3-carbonyl chlorides to illustrate the general esterification pathway.

| Acyl Chloride Substrate | Alcohol/Phenol Nucleophile | Product | Reference |

| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Various alcohols | Corresponding pyrazole-3-carboxylate esters | researchgate.net |

| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Various alcohols | Corresponding pyrazole-3-carboxylate esters | researchgate.net |

The reactivity of this compound extends to a variety of other heteroatom nucleophiles.

Thiols : In reactions analogous to alcoholysis, thiols can act as nucleophiles to attack the acyl chloride, leading to the formation of S-esters, or thioesters. This reaction proceeds through the same nucleophilic acyl substitution mechanism smolecule.com.

Hydrazines : Hydrazines are potent nucleophiles that react readily with pyrazole-3-carbonyl chlorides to yield pyrazole-3-carbohydrazides researchgate.net. These hydrazide derivatives are stable intermediates that can be used in the synthesis of other heterocyclic systems, such as pyrazolo[3,4-d]pyridazines eurekaselect.com. The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has also been studied, demonstrating the varied reactivity pathways of nitrated pyrazoles with hydrazine (B178648) derivatives researchgate.net.

Influence of the Nitro Group on Reactivity and Electron Density Distribution

The nitro group at the C4 position of the pyrazole ring plays a crucial role in modulating the reactivity of the entire molecule, particularly the acyl chloride moiety.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects smolecule.com. These effects significantly decrease the electron density within the pyrazole ring system. This electron depletion is relayed to the C3 position, which in turn enhances the partial positive charge (electrophilicity) on the carbonyl carbon of the acyl chloride group smolecule.com.

This increased electrophilicity makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles. The cumulative electron-withdrawing effect of the nitro group and the chlorine atom results in a highly activated acyl system, promoting rapid nucleophilic acyl substitution reactions even with weak nucleophiles and often under milder conditions than would be required for less activated acyl chlorides smolecule.com.

The nitro group itself is a reactive handle that can undergo various chemical transformations, most notably reduction to an amino group (-NH2). This transformation dramatically alters the electronic properties of the pyrazole ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group nih.gov. This change can be harnessed for further synthetic modifications.

Several methods are effective for the reduction of nitro groups on pyrazole rings:

Metal-Acid Systems : Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a common and effective method for reducing nitro-pyrazoles to their corresponding amino-pyrazoles mdpi.comcommonorganicchemistry.com. Other metals like iron (Fe) or zinc (Zn) in acidic media can also be used commonorganicchemistry.comresearchgate.net.

Catalytic Hydrogenation : Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method for nitro group reduction commonorganicchemistry.comresearchgate.net.

Hydrazine-Based Systems : A combination of hydrazine hydrate with a Raney Nickel catalyst has been shown to be a very smooth and high-yielding system for the reduction of nitro-pyrazoles researchgate.net.

Once the 4-amino-1H-pyrazole-3-carboxamide (or ester) is formed, the newly introduced amino group can undergo a variety of subsequent reactions. For example, it can be acylated, such as through treatment with acetic anhydride to form the corresponding acetamide derivative mdpi.com. This two-step sequence of reduction followed by another reaction allows for the synthesis of a wide array of diversely functionalized pyrazole compounds.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Product | Reference |

| Tin(II) chloride (SnCl₂) | Methanol (B129727) or ethanol, aq. HCl, 40–80 °C | Amine | mdpi.com |

| Iron (Fe) | Acidic conditions (e.g., acetic acid) | Amine | commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd-C) | Varies | Amine | commonorganicchemistry.com |

| Raney Nickel / Hydrazine | Ethanol or 2-propanol, 40-50 °C | Amine | researchgate.net |

| Zinc (Zn) | Aqueous ammonium chloride | Hydroxylamine | wikipedia.org |

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution on the pyrazole ring of this compound is generally considered to be unfavorable. The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position. However, the reactivity of the ring is significantly influenced by the nature of its substituents. orientjchem.orgrrbdavc.orgpharmdbm.com

In the case of this compound, the pyrazole ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 4-position and a carbonyl chloride group (-COCl) at the 3-position. Both of these groups strongly deactivate the aromatic ring towards electrophilic attack. researchgate.netmasterorganicchemistry.com

The nitro group is a potent deactivating group due to its strong inductive and resonance effects, which pull electron density away from the pyrazole ring. researchgate.netmasterorganicchemistry.com This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. Similarly, the carbonyl chloride group is also strongly electron-withdrawing, further contributing to the deactivation of the ring.

Studies on substituted pyrazoles have shown that nitration, a classic electrophilic aromatic substitution reaction, occurs at the 4-position in unsubstituted or activated pyrazoles. pharmdbm.comcdnsciencepub.comcdnsciencepub.com However, the presence of deactivating groups can either prevent the reaction or direct the incoming electrophile to a different position, though in this case, all ring positions are deactivated. Given that the C4 position is already occupied by a nitro group, and the C3 and C5 positions are adjacent to the electron-withdrawing carbonyl chloride and influenced by the deactivating nitro group, electrophilic attack at any of the available carbon atoms on the pyrazole ring is highly unlikely under standard electrophilic substitution conditions.

Therefore, it can be concluded that electrophilic aromatic substitution is not a characteristic reaction for this compound due to the profound deactivating effects of the nitro and carbonyl chloride substituents. The primary mode of reactivity for this compound is nucleophilic acyl substitution at the carbonyl chloride group.

Theoretical Elucidation of Reaction Mechanisms

While specific experimental and theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, its reactivity can be elucidated through computational chemistry methods. These theoretical approaches provide valuable insights into reaction pathways, transition states, and energy barriers, which are crucial for understanding and predicting chemical behavior.

Transition State Analysis and Energy Barrier Determination

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, the most probable reaction pathway is nucleophilic acyl substitution at the carbonyl carbon. wikipedia.orgstudymind.co.uk

Transition state analysis allows for the identification of the highest energy point along the reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For the reaction of this compound with a nucleophile, computational models can be used to map out the potential energy surface of the reaction. This would involve calculating the energies of the reactants, the tetrahedral intermediate formed during the nucleophilic attack, the transition states for the formation and breakdown of this intermediate, and the products. acs.orgyoutube.com

Table 1: Hypothetical Energy Barriers for Nucleophilic Acyl Substitution

| Nucleophile | Solvent | Calculated Energy Barrier (kcal/mol) |

| Ammonia | Gas Phase | 15.2 |

| Ammonia | Water | 12.5 |

| Methanol | Gas Phase | 18.7 |

| Methanol | Water | 16.1 |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available. |

These calculations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. For nucleophilic acyl substitution on acyl chlorides, both concerted SN2-like and stepwise addition-elimination pathways have been computationally investigated for different systems. acs.org

Computational Modeling of Reaction Pathways

Computational modeling can be employed to visualize and analyze the entire reaction pathway of this compound with various nucleophiles. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the reactants and products (or intermediates) on the potential energy surface.

Table 2: Key Parameters from Computational Modeling of a Hypothetical Reaction

| Parameter | Description |

| Reactant Geometry | Optimized bond lengths and angles of this compound and the nucleophile. |

| Transition State Geometry | The geometry of the highest energy point on the reaction path, showing partially formed and broken bonds. |

| Intermediate Geometry | The geometry of any stable species formed during the reaction, such as a tetrahedral intermediate. |

| Product Geometry | Optimized bond lengths and angles of the final products. |

| Vibrational Frequencies | Used to characterize stationary points on the potential energy surface (reactants, products, and intermediates have all real frequencies, while transition states have one imaginary frequency). |

By applying these computational techniques, a detailed and quantitative understanding of the reactivity of this compound can be achieved, even in the absence of extensive experimental data. These theoretical investigations can guide synthetic efforts and help in the design of new molecules with desired reactivity.

Advanced Synthetic Applications of 4 Nitro 1h Pyrazole 3 Carbonyl Chloride As a Building Block

Derivatization Strategies for Complex Pyrazole-3-carboxamides and Esters

The presence of the highly electrophilic carbonyl chloride moiety in 4-nitro-1H-pyrazole-3-carbonyl chloride allows for straightforward derivatization through reactions with various nucleophiles, leading to the formation of stable and functionally diverse pyrazole-3-carboxamides and esters.

Synthesis of Libraries of Substituted Pyrazole (B372694) Amides

The reaction of this compound with a wide range of primary and secondary amines provides a direct and efficient route to libraries of substituted pyrazole-3-carboxamides. This is typically achieved by first converting 4-nitro-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride in situ using reagents such as oxalyl chloride or thionyl chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF), often with a catalytic amount of dimethylformamide (DMF). The resulting activated species readily reacts with various amines to yield the desired amides.

This strategy has been employed in the synthesis of novel 1H-pyrazole-3-carboxamide derivatives with potential applications in medicinal chemistry. For instance, coupling 4-nitropyrazole-3-carboxylic acid with a series of amines, after activation to the acid chloride, has been a key step in the generation of intermediates for potent kinase inhibitors. The subsequent reduction of the nitro group to an amine allows for further functionalization, highlighting the synthetic utility of the nitro group as a masked amino group.

Table 1: Examples of Substituted Pyrazole Amides from this compound

| Amine Reactant | Product |

| Aniline (B41778) | N-phenyl-4-nitro-1H-pyrazole-3-carboxamide |

| Benzylamine | N-benzyl-4-nitro-1H-pyrazole-3-carboxamide |

| Piperidine | (4-nitro-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |

| Morpholine | (4-nitro-1H-pyrazol-3-yl)(morpholino)methanone |

Preparation of Diverse Pyrazole Esters and Related Derivatives

In a similar fashion to amide synthesis, this compound serves as an excellent precursor for a variety of pyrazole esters. The reaction with alcohols, often in the presence of a base to scavenge the liberated hydrochloric acid, proceeds smoothly to afford the corresponding esters.

A common method involves the direct esterification of 4-nitro-1H-pyrazole-3-carboxylic acid using an alcohol in the presence of a dehydrating agent like thionyl chloride. For example, the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate can be achieved by reacting the carboxylic acid with methanol (B129727) and thionyl chloride. This method is advantageous as it proceeds under mild conditions and provides good yields of the desired ester. The resulting pyrazole esters are valuable intermediates for further synthetic transformations.

Table 2: Examples of Pyrazole Esters from this compound

| Alcohol Reactant | Product |

| Methanol | Methyl 4-nitro-1H-pyrazole-3-carboxylate |

| Ethanol | Ethyl 4-nitro-1H-pyrazole-3-carboxylate |

| Phenol | Phenyl 4-nitro-1H-pyrazole-3-carboxylate |

| Benzyl alcohol | Benzyl 4-nitro-1H-pyrazole-3-carboxylate |

Accessing Fused and Bridged Heterocyclic Systems

The strategic placement of functional groups on the pyrazole ring of derivatives of this compound allows for its use in the construction of more complex fused and bridged heterocyclic systems. This often involves a multi-step sequence where the initial pyrazole serves as a scaffold for subsequent ring-forming reactions.

Construction of Pyrazolo[x,y-z]heterocycles via Cyclocondensation

Derivatives of this compound are valuable precursors for the synthesis of fused pyrazolo[x,y-z]heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. A common strategy involves the reduction of the nitro group on the pyrazole ring to an amino group. The resulting 4-aminopyrazole-3-carboxamide or a related derivative can then undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the fused heterocyclic system.

For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved from 5-aminopyrazole derivatives through reaction with α,β-unsaturated ketones. mdpi.com Similarly, the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds is a widely used method for the preparation of pyrazolo[1,5-a]pyrimidines. rsc.orgnih.govnih.gov While not a direct reaction of the title compound, these methods showcase the potential of its derivatives in constructing complex heterocyclic frameworks.

Synthesis of Spirocyclic Compounds Incorporating the Pyrazole Core

The pyrazole core derived from this compound can also be incorporated into spirocyclic systems. This synthetic approach often relies on the versatile reactivity of aminopyrazole derivatives obtained from the reduction of the corresponding nitro compounds.

One notable example is the synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives. This can be accomplished through a one-pot condensation reaction involving isatins, a 3-methyl-1-phenyl-1H-pyrazol-5-amine, and a suitable third component like Meldrum's acid. ias.ac.in This multicomponent reaction strategy allows for the efficient construction of complex spirocyclic architectures containing the pyrazole nucleus. Although this example does not directly utilize a 4-nitro-substituted pyrazole, it demonstrates a plausible synthetic pathway for creating spiro compounds from aminopyrazole precursors, which are accessible from 4-nitro-1H-pyrazole derivatives.

Linker Chemistry and Conjugation Strategies for Material Science Applications

The rigid and predictable geometry of the pyrazole ring, combined with the ability to introduce functional groups at various positions, makes pyrazole derivatives attractive candidates for use as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). 4-Nitro-1H-pyrazole-3-carboxylic acid, the precursor to the title carbonyl chloride, has been investigated as a ligand in the synthesis of metal complexes. nih.gov

The carboxylic acid functionality can coordinate to metal centers, while the pyrazole ring itself can also participate in coordination. The nitro group can be retained to modulate the electronic properties of the resulting material or can be chemically modified for further functionalization. The conversion of the carboxylic acid to the more reactive carbonyl chloride facilitates conjugation to other molecules or surfaces, opening up possibilities for the development of novel materials with tailored properties for applications in areas such as catalysis, gas storage, and sensing.

Integration into Multi-Component Reactions and Cascade Processes

The strategic incorporation of complex building blocks into multi-component reactions (MCRs) and cascade processes represents a significant advancement in synthetic efficiency, allowing for the rapid construction of intricate molecular architectures from simple precursors in a single operation. While direct and extensive research on the integration of this compound into such reactions is not widely documented, its chemical nature as a reactive acyl chloride appended to a functionalized pyrazole core suggests its high potential for such applications. This section will explore the plausible roles of this compound in these advanced synthetic strategies, drawing upon established methodologies for similar acyl chlorides in MCRs.

One of the most promising applications of this compound in MCRs is in the synthesis of highly substituted pyrazole derivatives. A well-established strategy in pyrazole synthesis involves the in-situ generation of 1,3-dicarbonyl compounds from the reaction of an acid chloride with an enolate, followed by condensation with a hydrazine (B178648). In this context, this compound could serve as the acid chloride component, reacting with a ketone enolate to form a β-diketone intermediate. Subsequent reaction with a hydrazine derivative in the same pot would lead to the formation of a new, highly functionalized pyrazole-containing scaffold. This approach would allow for the modular and convergent synthesis of complex molecules with diverse substitution patterns.

A hypothetical three-component reaction could involve this compound, a ketone, and a hydrazine. The key steps would be:

Enolate Formation: A base would deprotonate the α-carbon of the ketone to form an enolate.

Acylation: The enolate would then act as a nucleophile, attacking the carbonyl carbon of this compound to form a 1,3-diketone intermediate.

Cyclocondensation: The addition of a hydrazine derivative to the reaction mixture would initiate a cyclocondensation reaction with the 1,3-diketone to form the final pyrazole product.

This one-pot process would enable the creation of a library of compounds by varying the ketone and hydrazine components, offering a powerful tool for medicinal chemistry and materials science.

The high reactivity of the acyl chloride function in this compound also makes it a suitable candidate for initiating cascade reactions. A cascade reaction is a process involving two or more consecutive transformations in which the product of the first reaction is the substrate for the next, all occurring in a single pot. An acylation reaction with this compound could be envisioned as the first step in a cascade sequence. For example, the acylation of a nucleophile containing additional reactive functionalities could trigger a subsequent intramolecular cyclization or rearrangement, leading to the formation of complex polycyclic or heterocyclic systems.

The nitro group on the pyrazole ring can also play a crucial role in directing or participating in subsequent reactions. For instance, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring, and the nitro group itself could be a handle for further transformations, such as reduction to an amino group, which could then participate in a subsequent cyclization step.

While specific, documented examples of this compound in MCRs and cascade reactions are yet to be broadly reported in the scientific literature, its structural features and the known reactivity of acyl chlorides in such processes provide a strong basis for its potential as a versatile building block in this area of advanced organic synthesis. Future research in this domain is likely to unlock novel and efficient pathways to complex nitrogen-containing molecules.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Structure | Reaction Type |

| This compound | Ketone (e.g., Acetophenone) | Hydrazine | Substituted bis-pyrazole | Multi-component Reaction |

| This compound | Enamine | - | Fused heterocyclic system | Cascade (Acylation-Cyclization) |

| This compound | Amino alcohol | - | Oxazine-fused pyrazole | Cascade (Acylation-Cyclization) |

Table 1: Hypothetical Multi-Component and Cascade Reactions Involving this compound

Spectroscopic and Computational Approaches to Structural Elucidation and Electronic Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 4-Nitro-1H-pyrazole-3-carbonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two key signals: one for the proton on the pyrazole (B372694) ring (C5-H) and another for the proton on the nitrogen atom (N1-H). The electron-withdrawing effects of the adjacent nitro group and carbonyl chloride group would significantly deshield the C5-H proton, likely causing its signal to appear at a high chemical shift, anticipated to be downfield. The N-H proton signal would be broad and its chemical shift would be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal four distinct signals corresponding to the three carbon atoms of the pyrazole ring and the carbonyl carbon. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would be influenced by the substituents. The carbon bearing the nitro group (C4) and the carbon attached to the carbonyl chloride (C3) would be deshielded compared to the carbon bearing the proton (C5).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | Variable, broad | - |

| C5-H | Downfield | ~120-130 |

| C 3 | - | ~140-150 |

| C 4 | - | ~150-160 |

| C 5 | - | ~120-130 |

| C =O | - | >160 |

Note: These are estimated values based on related structures. Actual experimental data is required for accurate assignment.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of H-H coupling for the isolated C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the C5-H proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the C5-H proton to the C3 and C4 carbons, and the N-H proton to the C3 and C5 carbons. These correlations would be vital in confirming the substitution pattern on the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₄H₂ClN₃O₃), HRMS would be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Likely fragmentation pathways would involve the loss of the chlorine atom, the carbonyl group (as CO), and the nitro group (as NO₂). The analysis of these fragment ions would provide further structural confirmation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment |

| [M]+ | C₄H₂ClN₃O₃ |

| [M-Cl]+ | C₄H₂N₃O₃ |

| [M-COCl]+ | C₃H₂N₃O₂ |

| [M-NO₂]+ | C₄H₂ClN₂O |

Note: This table represents plausible fragmentation pathways. Experimental MS/MS data is necessary for validation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by strong absorptions corresponding to the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl Stretch (C=O): The carbonyl chloride functional group is expected to exhibit a strong, sharp absorption band in the IR spectrum at a relatively high wavenumber, typically in the range of 1750-1800 cm⁻¹. This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom.

Nitro Group Vibrations (NO₂): The nitro group would show two characteristic stretching vibrations: an asymmetric stretch at a higher frequency (typically 1500-1560 cm⁻¹) and a symmetric stretch at a lower frequency (typically 1300-1370 cm⁻¹). Both of these bands are expected to be strong in the IR spectrum.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretch | 1750 - 1800 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| N-H | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | ~3100 |

X-ray Crystallography for Definitive Solid-State Structural Determination

To date, the definitive solid-state structure of this compound has not been reported in the crystallographic literature. However, the crystal structure of its parent compound, 4-Nitro-1H-pyrazole-3-carboxylic acid, has been elucidated, offering a reliable model for predicting the molecular geometry and packing of the carbonyl chloride derivative.

Studies on 4-Nitro-1H-pyrazole-3-carboxylic acid reveal a planar pyrazole ring, a common feature for such aromatic systems. researchgate.netnih.gov The planarity is a consequence of the sp² hybridization of the ring atoms. It is anticipated that this compound would also exhibit a planar pyrazole core.

A significant aspect of the crystal structure of the carboxylic acid is the extensive intermolecular hydrogen bonding involving the carboxylic acid group and the pyrazole ring nitrogen atoms. nih.gov This network of hydrogen bonds dictates the molecular packing in the solid state. In contrast, the replacement of the hydroxyl group with a chlorine atom in this compound precludes the formation of these strong hydrogen bonds. Consequently, the crystal packing is expected to be governed by weaker dipole-dipole interactions and van der Waals forces. This will likely result in a different, and potentially less dense, crystal lattice compared to the carboxylic acid.

The key structural parameters for 4-Nitro-1H-pyrazole-3-carboxylic acid, which can serve as a basis for understanding the geometry of this compound, are presented in the interactive table below. It is important to note that the bond lengths and angles associated with the C3 position will be altered due to the different electronic effects of the carbonyl chloride group compared to the carboxylic acid group.

Interactive Table: Crystallographic Data for 4-Nitro-1H-pyrazole-3-carboxylic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 7.177(2) | univie.ac.at |

| b (Å) | 10.999(3) | univie.ac.at |

| c (Å) | 10.414(3) | univie.ac.at |

| β (°) | 100.145(11) | univie.ac.at |

| V (ų) | 809.3(4) | univie.ac.at |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of compounds for which experimental data is unavailable. energetic-materials.org.cn By performing DFT studies on analogous nitropyrazole systems, the electronic structure and reactivity of this compound can be reliably inferred.

DFT calculations on various nitropyrazole derivatives consistently show that the nitro group and the carbonyl group (in the case of carboxylic acids or esters) act as strong electron-withdrawing groups. energetic-materials.org.cnresearchgate.net This significantly influences the distribution of electron density within the molecule.

For this compound, it is predicted that the pyrazole ring will be electron-deficient due to the combined electron-withdrawing effects of the 4-nitro group and the 3-carbonyl chloride substituent. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) will likely be centered on the nitro group and the carbonyl carbon. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The calculated charge distribution for related nitropyrazoles indicates a significant positive charge on the carbonyl carbon and the carbon atom attached to the nitro group, making these sites susceptible to nucleophilic attack. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro and carbonyl groups are predicted to carry a partial negative charge.

Interactive Table: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

| HOMO Localization | Pyrazole ring | Typical for pyrazole systems with electron-withdrawing groups. researchgate.net |

| LUMO Localization | Nitro group, Carbonyl carbon | Strong electron-accepting nature of these functional groups. energetic-materials.org.cn |

| Charge on Carbonyl Carbon | Highly positive | Strong inductive effect of the chlorine and oxygen atoms. |

| Charge on C4 | Positive | Electron-withdrawing effect of the nitro group. |

DFT calculations can also be employed to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. For this compound, the ¹H NMR spectrum is expected to show a single peak for the proton at the C5 position of the pyrazole ring, likely at a downfield chemical shift due to the deshielding effect of the adjacent electron-withdrawing groups. The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the pyrazole ring and the carbonyl carbon.

Vibrational frequency calculations would predict the characteristic stretching frequencies for the C=O bond of the carbonyl chloride, the N-O bonds of the nitro group, and the various bonds within the pyrazole ring. These predicted spectra can serve as a valuable reference for the experimental characterization of the compound.

Regarding conformational preferences, the molecule is expected to be largely planar to maximize π-conjugation. Rotation around the C3-C(O)Cl bond may be possible, but the planar conformation where the carbonyl group is coplanar with the pyrazole ring is likely to be the most stable.

Investigation of Synthetic Modifications and Structure Reactivity Relationships in Derivatives of 4 Nitro 1h Pyrazole 3 Carbonyl Chloride

Impact of Substituent Variations on Reaction Efficiency and Product Distribution

The reactivity of 4-Nitro-1H-pyrazole-3-carbonyl chloride is predominantly characterized by nucleophilic acyl substitution at the carbonyl carbon. The efficiency and outcome of these reactions are significantly influenced by the electronic and steric properties of the attacking nucleophile, typically an amine or an alcohol, leading to the formation of amides and esters, respectively.

The strong electron-withdrawing nature of the 4-nitro group enhances the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive towards nucleophiles. The reaction efficiency, often measured by yield and reaction time, is directly correlated with the nucleophilicity of the reacting amine or alcohol.

Electronic Effects: For instance, in the synthesis of N-aryl carboxamides, the substituents on the aniline (B41778) ring play a crucial role. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the nitrogen atom, enhancing its nucleophilicity and leading to higher reaction yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the nitrogen's nucleophilicity, resulting in slower reactions and potentially lower yields.

Steric Effects: Steric hindrance also significantly affects reaction efficiency. Bulky substituents near the nucleophilic center (e.g., ortho-substituents on an aniline ring or a secondary amine with large alkyl groups) can impede the approach of the nucleophile to the electrophilic carbonyl carbon. This steric clash raises the activation energy of the reaction, leading to a noticeable decrease in reaction rate and yield. Primary amines generally react more efficiently than secondary amines with comparable electronic properties.

| Amine Nucleophile | Substituent | Electronic Effect | Steric Hindrance | Predicted Reaction Efficiency (Yield) |

|---|---|---|---|---|

| Aniline | -H | Neutral | Low | Good |

| p-Anisidine | p-OCH₃ | Donating | Low | Excellent |

| p-Nitroaniline | p-NO₂ | Withdrawing | Low | Fair to Poor |

| 2,6-Dimethylaniline | di-ortho-CH₃ | Donating | High | Poor |

| Benzylamine | -CH₂Ph | Weakly Donating | Low | Excellent |

| tert-Butylamine | -C(CH₃)₃ | Donating | High | Fair |

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives using the achiral precursor this compound necessitates the introduction of chirality, which is typically achieved by reacting it with an enantiopure nucleophile, such as a chiral amine or alcohol. This process allows for the creation of new stereogenic centers or the incorporation of existing ones into the final molecule.

When this compound reacts with a chiral amine or alcohol containing a single stereocenter, a new chiral center is not formed at the carbonyl carbon, but the resulting amide or ester product is chiral. If the chiral nucleophile already contains one or more stereocenters, the reaction can lead to the formation of diastereomers. The distribution of these diastereomers is governed by the principle of stereocontrol, primarily through steric approach control.

For example, the acylation of a chiral secondary amine, such as (R)-1-phenylethylamine, would yield a single enantiomeric product, (R)-N-(1-phenylethyl)-4-nitro-1H-pyrazole-3-carboxamide. However, if the nucleophile itself contains functionality that could lead to diastereomers upon reaction, the steric environment around the nucleophilic site and the electrophilic carbonyl group will dictate the facial selectivity of the attack. The bulkier substituents will preferentially orient themselves to minimize steric interactions in the transition state, leading to a favored diastereomer.

The use of chiral auxiliaries represents another key strategy. A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated to guide the stereoselective formation of a new stereocenter. While not directly applicable to the acylation reaction itself, derivatives formed from this compound can be further modified in subsequent steps where a chiral auxiliary could direct the formation of a new stereocenter elsewhere in the molecule. The development of asymmetric syntheses involving pyrazole (B372694) derivatives often relies on such stereochemical control. acs.org

| Chiral Nucleophile | Reaction Product Type | Key Stereochemical Consideration | Expected Outcome |

|---|---|---|---|

| (R)-Proline methyl ester | Amide | Reaction with a chiral secondary amine | Single enantiomer with retained stereochemistry at the proline α-carbon |

| (1R,2S)-Ephedrine | Amide/Ester (depending on site of reaction) | Diastereoselectivity due to two existing stereocenters | Potential for regioselectivity (N vs. O acylation) and diastereoselectivity influenced by steric hindrance |

| (-)-Menthol | Ester | Reaction with a chiral alcohol | Single enantiomer, formation of a chiral ester |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of reactants and their measured reactivity, such as reaction rates or yields. While extensive QSRR and particularly Quantitative Structure-Activity Relationship (QSAR) models exist for predicting the biological activity of pyrazole derivatives, specific QSRR studies predicting the synthetic reactivity of this compound are less common. tandfonline.comnih.govnih.gov However, the principles of QSRR can be readily applied to develop predictive models for its synthesis.

A predictive QSRR model for the acylation of amines with this compound would involve correlating structural descriptors of the amine with the reaction outcome. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electron-donating or withdrawing nature of substituents. The Hammett parameter (σ) is a classic example used for substituents on aromatic rings. A positive correlation between reaction rate and a negative Hammett value for the amine substituent would be expected.

Steric Descriptors: These account for the size and shape of the molecule. Taft's steric parameter (Es) or computational descriptors like molar volume or surface area can be used to model the impact of steric hindrance on reaction efficiency.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed electronic information. researchgate.netresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) of the amine (related to its nucleophilicity) and atomic charges on the nitrogen atom could serve as powerful predictors of reactivity.

By building a regression model using a training set of reactions with various amines, it would be possible to predict the yield or rate for a reaction with a new, untested amine. Such a model would be an invaluable tool for in silico reaction optimization, allowing chemists to select the most promising candidates for synthesis and avoid unreactive or inefficient pathways, thus accelerating the discovery of novel pyrazole-derived compounds.

Rational Design Principles for Novel Pyrazole-Derived Molecular Architectures

The rational design of novel molecular architectures derived from this compound is a strategic process that leverages a deep understanding of structure-reactivity relationships. The compound serves as a versatile scaffold, where the pyrazole core provides a rigid and stable framework, and the carbonyl chloride acts as a reactive handle for introducing molecular diversity.

Key principles for rational design include:

Functionality-Tolerant Synthesis: Understanding the impact of substituent variations (as discussed in 6.1) allows for the predictable synthesis of libraries of amides and esters. By choosing nucleophiles with specific functional groups (e.g., additional rings, hydrogen bond donors/acceptors, lipophilic moieties), chemists can systematically build molecules designed to interact with biological targets or possess specific material properties.

Stereochemically Controlled Elaboration: The principles of stereochemistry (discussed in 6.2) are central to designing three-dimensional molecular structures. By employing chiral nucleophiles, designers can create enantiomerically pure compounds, which is critical in medicinal chemistry where different enantiomers often have vastly different biological activities. This allows for the precise spatial arrangement of functional groups to optimize interactions with chiral biological receptors.

Predictive Modeling Integration: The application of QSRR and computational chemistry (as outlined in 6.3) enables a shift from trial-and-error synthesis to a more predictive and efficient design process. By predicting the reactivity and potential side reactions, synthetic routes can be planned more effectively. Furthermore, QSAR models can be used in tandem to predict the biological activity of the designed molecules before they are synthesized, prioritizing the most promising candidates. researchgate.neteurasianjournals.com

Scaffold-Based Diversification: The 4-nitropyrazole core itself can be further modified. For example, the nitro group can be reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, alkylation, diazotization). This multi-stage diversification strategy, starting from the initial acylation at the C3-carbonyl chloride, allows for the creation of complex and highly functionalized molecular architectures from a single, readily available starting material.

By integrating these principles, chemists can rationally design and efficiently synthesize novel pyrazole derivatives with tailored properties for applications in fields ranging from pharmaceuticals to materials science.

Emerging Research Avenues and Future Outlook for 4 Nitro 1h Pyrazole 3 Carbonyl Chloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis of heterocyclic compounds, including pyrazoles, is an area where flow chemistry has demonstrated considerable potential.

Recent studies have highlighted the multistep continuous flow synthesis of related compounds like 1-(4-nitrophenyl)-1H-pyrazoles. afinitica.com This process typically involves the cyclocondensation of a dicarbonyl compound with a hydrazine (B178648) derivative, followed by subsequent reactions like catalytic hydrogenation. afinitica.com Such established protocols provide a strong foundation for designing a continuous flow synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride. A hypothetical flow setup could involve the initial formation of 4-nitro-1H-pyrazole-3-carboxylic acid, which is then converted to the target acyl chloride in a subsequent reactor module using a common chlorinating agent like thionyl chloride or oxalyl chloride.

The key advantages of applying flow chemistry to the synthesis of this reactive intermediate include:

Enhanced Safety: The high reactivity of acyl chlorides and the often exothermic nature of nitration and chlorination reactions can be managed more effectively in microreactors, which offer superior heat and mass transfer, minimizing the risk of runaway reactions. mdpi.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity, reducing the formation of byproducts. beilstein-journals.org

Automation and High-Throughput Screening: Integrating flow reactors with automated platforms allows for rapid optimization of reaction conditions and the streamlined synthesis of a library of derivatives for screening purposes, accelerating the discovery process. mdpi.com

The table below outlines a conceptual comparison between batch and flow synthesis for the preparation of pyrazole (B372694) intermediates.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited, potential for thermal gradients | Precise control over temperature and residence time |

| Safety | Higher risk with exothermic steps and reactive reagents | Enhanced safety due to small reaction volumes and superior heat transfer |

| Scalability | Often challenging, requires process re-optimization | Simpler scale-up by numbering-up or longer run times |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Productivity | Discontinuous process | Continuous production, higher throughput |

The future in this domain lies in developing fully integrated, end-to-end automated systems that can perform the synthesis, purification, and analysis of this compound and its derivatives, making these valuable compounds more accessible for research and development.

Exploration of Non-Covalent Interactions and Supramolecular Assembly in Derivatives

Derivatives of this compound are excellent candidates for studies in supramolecular chemistry and crystal engineering. The presence of hydrogen bond donors (the pyrazole N-H group), hydrogen bond acceptors (the nitro group oxygens and the carbonyl oxygen in derivatives), and an aromatic π-system provides all the necessary components for forming ordered, non-covalent assemblies.

Hydrogen Bonding: The N-H group of the pyrazole ring is a strong hydrogen bond donor, while the nitro group is a powerful hydrogen bond acceptor. This donor-acceptor pairing is a dominant interaction in the crystal structures of nitropyrazoles, leading to the formation of chains, sheets, or more complex three-dimensional networks. acrhem.org When the acyl chloride is converted into an amide, the amide N-H group provides an additional hydrogen bond donor, and the carbonyl oxygen becomes another acceptor, further increasing the complexity and strength of the potential hydrogen-bonding motifs.

π-π Stacking: The electron-deficient nature of the nitropyrazole ring, due to the nitro group, facilitates π-π stacking interactions with electron-rich aromatic rings. This can be exploited in the design of co-crystals, where derivatives of this compound are assembled with other aromatic molecules to create materials with specific electronic or optical properties.

Halogen Bonding: While not intrinsic to the parent molecule, introducing halogen atoms onto derivatives could enable halogen bonding interactions, providing another tool for directing supramolecular assembly.

A study on bis(pyrazole)silver(i) and -gold(i) complexes has shown that N-H groups are involved in short cation-anion interactions and that π-stacking interactions can support the formation of dimers. nih.gov These fundamental principles of non-covalent interactions are directly applicable to derivatives of this compound.

The exploration of these interactions is key to:

Crystal Engineering: Predicting and controlling the way molecules pack in the solid state to produce materials with desired properties (e.g., solubility, stability, morphology).

Developing Functional Materials: Creating gels, liquid crystals, and other soft materials based on the self-assembly of nitropyrazole derivatives.

Understanding Biological Recognition: Mimicking the non-covalent interactions that govern molecular recognition in biological systems.

Potential in Advanced Materials Science Through Pyrazole Conjugates

The unique electronic properties and reactive handle of this compound make it an attractive building block for advanced materials. By conjugating this pyrazole unit to other functional molecules or polymer backbones, new materials with applications in electronics, energy, and sensing can be envisioned.

Energetic Materials: Nitropyrazoles are a well-established class of energetic materials. nih.gov They often exhibit a favorable combination of high energy density and good thermal stability. rsc.org The functionalization of 3,5-diamino-4-nitropyrazole has been shown to yield promising insensitive energetic compounds. rsc.org Derivatives of this compound could be used to synthesize new energetic polymers or co-crystals, where the high nitrogen content and oxygen balance contribute to the energetic performance.

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor to the title compound, 4-nitro-1H-pyrazole-3-carboxylic acid, is an ideal ligand for the synthesis of MOFs. nih.gov MOFs are crystalline materials with ultra-high porosity, constructed from metal ions or clusters linked by organic ligands. MOFs based on nitropyrazole ligands could have applications in gas storage, separation, and catalysis. rsc.orgrsc.org The nitro group can influence the pore environment and adsorption properties of the resulting framework. The acyl chloride provides a route to post-synthetically modify MOFs, grafting other functional groups onto the framework after its initial construction.

Polymer Science: The acyl chloride can be used to anchor the nitropyrazole moiety onto polymers. For example, it can react with hydroxyl or amine groups on a polymer backbone to create functional materials. These pyrazole-containing polymers could find use as high-performance dielectrics, materials with nonlinear optical properties, or as precursors for nitrogen-rich carbon materials. ijrpr.comresearchgate.net

The table below lists potential applications of pyrazole conjugates in materials science.

| Material Class | Precursor/Derivative | Potential Application | Rationale |

| Energetic Materials | Amide or ester derivatives | Melt-cast explosives, insensitive munitions. mdpi.com | High nitrogen content, good oxygen balance, and thermal stability. nih.gov |

| Metal-Organic Frameworks | 4-Nitro-1H-pyrazole-3-carboxylic acid | Gas separation, catalysis, sensing. rsc.orgglobethesis.com | Tunable pore size and chemical environment due to the functional ligand. |

| Functional Polymers | Polymer-grafted nitropyrazole | Dielectrics, optical materials, specialty coatings. ijrpr.com | Introduction of a polar, electron-withdrawing group onto a polymer chain. |

The future in this field will involve the creative design of pyrazole conjugates to harness the specific properties of the 4-nitropyrazole unit for targeted applications in next-generation materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.